L-Glutamic acid, 2-methyl-
Description
Properties
IUPAC Name |
(2S)-2-amino-2-methylpentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-6(7,5(10)11)3-2-4(8)9/h2-3,7H2,1H3,(H,8,9)(H,10,11)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSCIWIRXWFIGH-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CCC(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70211126 | |
| Record name | L-Glutamic acid, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6208-95-3 | |
| Record name | 2-Methylglutamic acid, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006208953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Glutamic acid, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-amino-2-methylpentanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLGLUTAMIC ACID, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T858Z8Z72T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Summary Table of Preparation Methods
Chemical Reactions Analysis
Neuronal Transport and Release
2MeGlu exhibits distinct transport kinetics and release mechanisms in neuronal systems:
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(S)-2MeGlu is efficiently transported into brain synaptosomes and released upon membrane depolarization, mimicking the behavior of endogenous glutamate .
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(R)-2MeGlu shows limited transport and no depolarization-induced release, suggesting stereospecificity in neuronal uptake .
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rac-2MeGln (a racemic mixture of 2MeGln enantiomers) is transported into the brain with efficiency comparable to (S)-2MeGlu .
Metabolic Stability and GABA Shunt Exclusion
Unlike native glutamic acid, 2MeGlu is not metabolized via the GABA shunt pathway . Instead, it undergoes slow hydrolysis back to 2MeGlu via enzymatic activity . This stability suggests potential applications as a pharmacological or imaging probe in glutamine-dependent systems.
Pharmacokinetics and Cellular Impact
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Pharmacokinetics :
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Cellular Effects :
Structural and Stereochemical Considerations
The stereochemical configuration critically influences biological activity:
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(S)-2MeGlu mimics endogenous glutamate in transport and release .
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(R)-2MeGlu lacks depolarization-induced release, highlighting stereospecific interactions with neuronal transporters .
Research Implications
The distinct metabolic and pharmacokinetic profiles of 2MeGlu and its derivatives position them as tools for studying glutaminergic systems. Their resistance to GABA shunt metabolism and stereospecific transport kinetics suggest applications in drug design or imaging of glutamine-dependent pathways .
Scientific Research Applications
Pharmacological Potential
Neurotransmitter Mimicry
2MeGlu has been investigated for its ability to mimic the actions of natural neurotransmitters. Research indicates that the enantiomers of 2MeGlu exhibit varying degrees of activity at glutamate and GABA receptors. Specifically, the (S)-enantiomer shows promise as a potential pharmacologic agent due to its efficient transport into brain synaptosomes and subsequent release upon membrane depolarization, akin to endogenous L-glutamate . In contrast, the (R)-enantiomer demonstrated limited transport and release capabilities.
Behavioral Studies
Behavioral assessments in murine models have shown that both enantiomers of 2MeGlu can influence locomotor activity without significantly affecting anxiety or learning behaviors. These findings suggest that while 2MeGlu may act as a false neurotransmitter, it does not exhibit neurotoxic effects at tested doses .
Metabolic Pathways
Conversion to 2-Methylglutamine
The (S)-enantiomer of 2MeGlu is selectively converted into (S)-2-methylglutamine (2MeGln) within brain tissues. This metabolic conversion is crucial as it indicates a potential regulatory role in the glutamate-glutamine cycle, which is vital for maintaining neurotransmitter balance in the brain . The pharmacokinetic profile reveals that after administration, (S)-2MeGlu peaks in brain concentration before being metabolized into 2MeGln, highlighting its function as a prodrug.
Neuroscience Applications
Imaging Probes
Due to its selective transport and metabolism in the brain, 2MeGlu has been proposed as a candidate for molecular imaging probes. Its ability to target cells that produce or transport L-glutamine could aid in imaging studies related to neurological disorders .
Therapeutic Implications
The potential therapeutic applications of 2MeGlu extend to conditions influenced by glutamate dysregulation, such as epilepsy and neurodegenerative diseases. The modulation of glutamate signaling pathways through analogs like 2MeGlu could offer new avenues for treatment strategies .
Agricultural and Food Science Applications
Use in Fertilizers and Pesticides
Beyond its biomedical applications, L-glutamic acid derivatives are utilized in agriculture. They serve as intermediates in the synthesis of biodegradable pesticides and fertilizers that enhance plant growth by modulating soil microbiota. This application underscores the versatility of glutamic acid derivatives beyond human health .
Comparative Data Table
Mechanism of Action
L-Glutamic acid, 2-methyl- exerts its effects by interacting with glutamate receptors in the nervous system. It activates both ionotropic and metabotropic glutamate receptors, leading to various cellular responses. The compound’s additional methyl group may influence its binding affinity and specificity for these receptors, potentially altering its physiological effects.
Comparison with Similar Compounds
Key Structural Derivatives and Analogs
Physicochemical Properties
- Acidity and Solubility : The methyl group in 2-methyl-L-Glu may reduce water solubility compared to L-Glu due to increased hydrophobicity. L-Glu’s isoelectric point (pI ≈ 3.2) could shift with methylation, affecting separation efficiency in electrodialysis .
- Electronic Properties : L-Glu and L-Asp exhibit similar HOMO-LUMO gaps (ΔE ≈ 5.1–5.3 eV), suggesting comparable reactivity. Methylation may alter electron distribution and binding affinity .
Functional and Metabolic Differences
- Neurotropic Effects : β-Phenylglutamic acid shows stronger neuroprotective effects than L-Glu, likely due to enhanced lipophilicity and blood-brain barrier penetration .
- Metabolic Pathways : N-Acetyl-L-glutamic acid is a precursor in the urea cycle, whereas esterified forms (e.g., dimethyl esters) are metabolized via hydrolysis .
Research Findings and Case Studies
- Separation Challenges : L-Glu and L-Asp require specialized methods (e.g., glutamate decarboxylase) for separation due to similar pI values. Methylation could simplify this process .
- Analytical Limitations : Standard assays for L-Glu (e.g., HPTLC) may fail to detect 2-methyl-L-Glu without method modification .
- Behavioral Studies : β-Phenylglutamic acid outperforms L-Glu in reducing oxidative stress in neuronal models .
Biological Activity
L-Glutamic acid, 2-methyl- (also known as 2-methylglutamate) is a derivative of the amino acid L-glutamic acid, which plays a crucial role in various biological processes. This article explores its biological activity, including transport mechanisms, pharmacological properties, and potential therapeutic applications.
1. Transport Mechanisms
The transport of L-glutamic acid, 2-methyl- has been studied extensively, revealing multiple systems involved in its uptake into cells. Research indicates that L-glutamic acid enters human fibroblasts through at least three distinct transport systems:
- High Affinity Na+-dependent System : This system is similar to the previously described System X-AG for anionic amino acids and is shared with L-aspartic acid.
- Low Affinity Na+-dependent System : Resembling the ASC system for neutral amino acids, this system's activity is inhibited by L-serine.
- Na+-independent System : Similar to System XC-, this system allows for the transport of L-glutamic acid and L-cystine, where L-cystine acts as a potent inhibitor of L-glutamic acid uptake .
2. Pharmacological Properties
L-Glutamic acid, 2-methyl- has been evaluated for its pharmacological potential. Studies have shown that its enantiomers exhibit different biological activities:
- (S)-2-Methylglutamate : Efficiently transported into brain synaptosomes and released upon membrane depolarization. It demonstrates limited activity across various glutamate and GABA receptors but can be converted to (S)-2-methylglutamine in the brain.
- (R)-2-Methylglutamate : Less efficiently transported and does not release upon depolarization. It exhibits weak antagonist behavior against GluN2A, an NMDA receptor subunit .
3.1 Immune Evasion
In studies involving Staphylococcus epidermidis, poly-γ-DL-glutamic acid (PGA), a related compound, was shown to facilitate immune evasion by protecting bacteria from antimicrobial peptides and neutrophil phagocytosis. This highlights the potential role of glutamic acid derivatives in bacterial virulence .
3.2 Neuropharmacology
Behavioral tests in mice indicated that (S)-2-methylglutamate is safe at doses up to 900 mg/kg. However, neither enantiomer effectively inhibited cell proliferation in various cancer cell lines, suggesting limited direct anti-cancer properties .
4. Summary of Research Findings
5. Conclusion
L-Glutamic acid, 2-methyl- exhibits diverse biological activities primarily related to its transport mechanisms and interactions with neurotransmitter systems. While its safety profile appears favorable in preliminary studies, further research is necessary to elucidate its full therapeutic potential and applications in medical science.
This compound's role in immune evasion also opens avenues for exploring its utility in understanding bacterial pathogenesis and developing new therapeutic strategies against resistant infections.
Q & A
Q. What methodological approaches are recommended for quantifying 2-methyl-L-glutamic acid in complex biological matrices?
Enzymatic UV assays (e.g., using glutamate dehydrogenase) coupled with high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) are robust for quantification. For example, enzymatic tests require controls with recovery rates within 100 ± 5% (e.g., using FAPAS quality control materials) to validate accuracy . LC-MS protocols, as applied to L-glutamic acid in plant and food samples, involve sample homogenization, derivatization (if needed), and calibration with isotopically labeled internal standards to minimize matrix effects .
Q. How do thermodynamic properties of 2-methyl-L-glutamic acid influence experimental design in stability studies?
Key thermodynamic parameters include enthalpy of formation (ΔfH°solid ≈ -1003 to -1005 kJ/mol) and heat capacity (Cp,solid ≈ 175 J/mol·K at 298 K). These values inform stability assessments under varying temperatures and pressures, particularly in solid-state studies. Discrepancies in reported ΔfH° values (e.g., -1003.3 vs. -1005.2 kJ/mol) highlight the need for standardized calorimetric methods (e.g., combustion calorimetry) and validation against reference materials .
Q. What sample preparation protocols are critical for minimizing degradation of 2-methyl-L-glutamic acid during extraction?
Use cold aqueous buffers (pH 6–7) to preserve structural integrity, avoid prolonged exposure to light, and employ rapid freeze-thaw cycles. For plant tissues, lyophilization followed by acid hydrolysis (6M HCl, 110°C, 24h) is effective but requires post-hydrolysis neutralization to prevent decarboxylation .
Q. What role does 2-methyl-L-glutamic acid play in metabolic pathways compared to its non-methylated counterpart?
Like L-glutamic acid, the methylated derivative may act as a neurotransmitter precursor or participate in the citric acid cycle. However, the methyl group could alter substrate specificity in enzymatic reactions (e.g., glutamate dehydrogenase) or binding affinity to ionotropic receptors (e.g., NMDA), necessitating comparative kinetic studies .
Advanced Research Questions
Q. How can isotopic labeling (e.g., ¹³C) of 2-methyl-L-glutamic acid enhance tracer studies in neuronal signaling?
Isotopic labeling at specific carbon positions (e.g., 1-¹³C) enables tracking of metabolic flux via nuclear magnetic resonance (NMR) or mass spectrometry. For example, ¹³C-labeled L-glutamic acid has been used to study dopamine release dynamics in dopaminergic terminals, a methodology extendable to methylated analogs with adjustments for altered permeability or uptake kinetics .
Q. What strategies resolve contradictions in thermodynamic data for 2-methyl-L-glutamic acid across studies?
Discrepancies in ΔfH° values arise from methodological differences (e.g., combustion vs. solution calorimetry). To reconcile data, use multi-technique validation (e.g., differential scanning calorimetry paired with computational DFT calculations) and adhere to IUPAC-recommended uncertainty propagation protocols .
Q. How can in situ infrared (IR) spectroscopy optimize crystallization protocols for 2-methyl-L-glutamic acid?
Real-time IR probes coupled with chemometric analysis enable monitoring of polymorph transitions (e.g., α- to β-forms) during batch cooling crystallization. This technique, validated for L-glutamic acid, can identify critical concentration thresholds and nucleation rates, reducing batch variability .
Q. What experimental evidence supports the role of 2-methyl-L-glutamic acid in plant chlorophyll biosynthesis?
Foliar application studies on L-glutamic acid demonstrate increased chlorophyll content in potato leaves, likely via precursor roles in porphyrin synthesis. For methylated analogs, hydroponic systems with controlled amino acid supplementation and chlorophyll fluorescence assays (e.g., Fv/Fm measurements) could validate similar mechanisms .
Q. How to validate enzymatic assay specificity for 2-methyl-L-glutamic acid amid structurally similar analogs?
Cross-reactivity testing with analogs (e.g., L-aspartic acid, D-glutamic acid) is essential. Use knockout models (e.g., enzyme-deficient strains) or competitive inhibition assays to confirm specificity. For automated platforms, spike-and-recovery experiments with reference standards (e.g., Enzytec™ Multi-acid Standard) are mandatory .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
